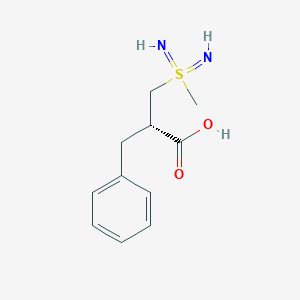
(2-Carboxy-3-phenylpropyl)methylsulfodiimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Carboxy-3-phenylpropyl)methylsulfodiimide, also known as CMSPD, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfodiimide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields. In
Wissenschaftliche Forschungsanwendungen
(2-Carboxy-3-phenylpropyl)methylsulfodiimide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of (2-Carboxy-3-phenylpropyl)methylsulfodiimide as a tool for studying protein-protein interactions. (2-Carboxy-3-phenylpropyl)methylsulfodiimide has been shown to bind specifically to the SH3 domain of the protein Grb2, which is involved in a variety of signaling pathways. This binding interaction can be used to probe the structure and function of the Grb2 protein, as well as other proteins that interact with it.
In addition to its use in studying protein-protein interactions, (2-Carboxy-3-phenylpropyl)methylsulfodiimide has also been investigated for its potential as a fluorescent probe. The compound exhibits fluorescence properties that can be used to monitor changes in cellular signaling pathways and other biochemical processes.
Wirkmechanismus
The mechanism of action of (2-Carboxy-3-phenylpropyl)methylsulfodiimide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or other biomolecules. This binding interaction can lead to changes in the conformation, activity, or localization of the target molecule, which can in turn affect downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
(2-Carboxy-3-phenylpropyl)methylsulfodiimide has been found to exhibit a range of biochemical and physiological effects. These effects include the ability to inhibit the binding of Grb2 to other proteins, the ability to induce apoptosis in cancer cells, and the ability to modulate the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2-Carboxy-3-phenylpropyl)methylsulfodiimide in lab experiments is its specificity for certain proteins and biomolecules. This specificity can allow researchers to study the function and structure of these molecules in greater detail than would be possible with other techniques. Additionally, the fluorescent properties of (2-Carboxy-3-phenylpropyl)methylsulfodiimide make it a useful tool for monitoring changes in cellular signaling pathways and other biochemical processes.
However, there are also some limitations to using (2-Carboxy-3-phenylpropyl)methylsulfodiimide in lab experiments. One of the main limitations is the need for high concentrations of the compound in order to observe its effects. This can make it difficult to use (2-Carboxy-3-phenylpropyl)methylsulfodiimide in certain experimental systems, particularly those involving live animals or cells.
Zukünftige Richtungen
There are several potential future directions for research involving (2-Carboxy-3-phenylpropyl)methylsulfodiimide. One area of interest is the development of more specific and potent derivatives of the compound that can be used to target a wider range of proteins and biomolecules. Additionally, researchers may investigate the use of (2-Carboxy-3-phenylpropyl)methylsulfodiimide in combination with other compounds or techniques to enhance its effectiveness in lab experiments.
Another potential area of research is the development of new applications for (2-Carboxy-3-phenylpropyl)methylsulfodiimide beyond its current uses in studying protein-protein interactions and cellular signaling pathways. For example, the compound may have potential as a therapeutic agent for certain diseases or conditions.
Conclusion
In conclusion, (2-Carboxy-3-phenylpropyl)methylsulfodiimide is a promising compound with a range of potential applications in scientific research. Its specificity for certain proteins and biomolecules, as well as its fluorescent properties, make it a useful tool for studying a variety of cellular processes. Further research is needed to fully understand the mechanism of action of (2-Carboxy-3-phenylpropyl)methylsulfodiimide and to explore its potential in new areas of research.
Synthesemethoden
The synthesis of (2-Carboxy-3-phenylpropyl)methylsulfodiimide involves the reaction of 2-(carboxymethyl)benzaldehyde with N-methylsulfonamidine in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to yield (2-Carboxy-3-phenylpropyl)methylsulfodiimide. This synthesis method has been optimized to produce high yields of pure (2-Carboxy-3-phenylpropyl)methylsulfodiimide with minimal impurities.
Eigenschaften
CAS-Nummer |
120882-31-7 |
|---|---|
Produktname |
(2-Carboxy-3-phenylpropyl)methylsulfodiimide |
Molekularformel |
C11H16N2O2S |
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
(2S)-2-benzyl-3-(methylsulfonodiimidoyl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-16(12,13)8-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3,(H,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
FKHYVJWYNYZPCA-SNVBAGLBSA-N |
Isomerische SMILES |
CS(=N)(=N)C[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CS(=N)(=N)CC(CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CS(=N)(=N)CC(CC1=CC=CC=C1)C(=O)O |
Andere CAS-Nummern |
120882-31-7 |
Synonyme |
(2-carboxy-3-phenylpropyl)methylsulfodiimide 2-CPM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)

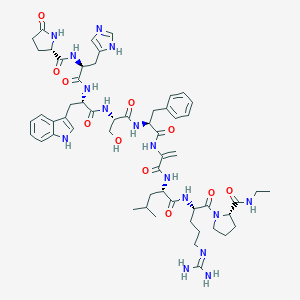
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
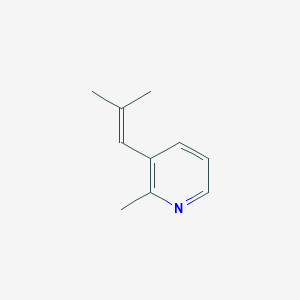
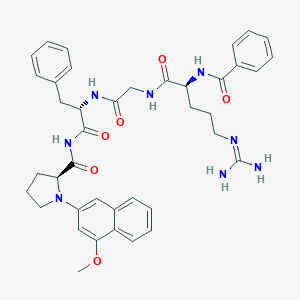
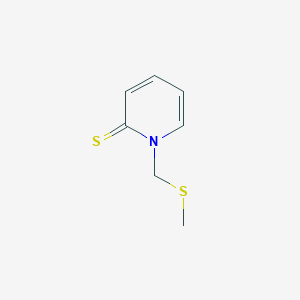
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)

![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
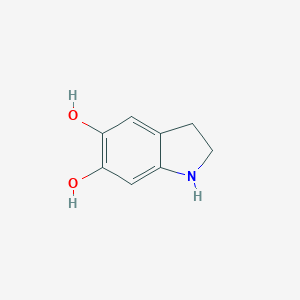
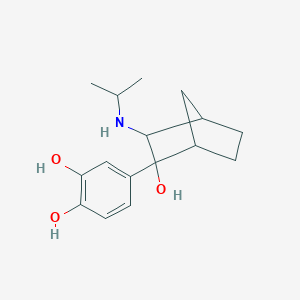
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)